N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
CAS No.:
Cat. No.: VC18887462
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O2 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-butan-2-yl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N5O2/c1-3-14(2)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)17-10-6-8-15-7-4-5-9-16(15)17/h4-11,13-14H,3,12H2,1-2H3,(H,23,27) |
| Standard InChI Key | XJWANXJZACGJET-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl]acetamide (molecular formula: C21H21N5O2) features a pyrazolo[1,5-d][1, triazine core fused with a naphthalene moiety and an acetamide side chain. The butan-2-yl group enhances lipophilicity, potentially improving membrane permeability. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 375.4 g/mol | |
| IUPAC Name | N-butan-2-yl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1, triazin-5-yl)acetamide | |
| CAS Number | VC18887462 |
The naphthalen-1-yl group contributes aromatic stacking interactions, while the pyrazolo-triazine core offers hydrogen-bonding sites critical for target binding .
Stereoelectronic Features
Density functional theory (DFT) simulations of analogous pyrazolo-triazines reveal a planar triazine ring with partial conjugation to the pyrazole moiety, stabilizing the molecule through resonance. The acetamide side chain adopts a staggered conformation, minimizing steric clashes with the naphthalene system .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl]acetamide typically involves multi-step protocols:
-
Formation of Pyrazolo-Triazine Core: Cyclocondensation of 5-aminopyrazole derivatives with triazine precursors under acidic conditions yields the fused heterocycle .
-
Naphthalene Incorporation: Suzuki-Miyaura coupling introduces the naphthalen-1-yl group at the C2 position, leveraging palladium catalysts and aryl boronic acids.
-
Acetamide Functionalization: Amide coupling between the triazine intermediate and butan-2-amine completes the synthesis, often using carbodiimide-based reagents.
Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For example, using tetrahydrofuran (THF) at 60°C improves coupling efficiency by 22% compared to dichloromethane.
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Recent advances in flow chemistry reduce reaction times from 48 hours to 8 hours, enhancing scalability .
Analytical Characterization
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazine-H), 8.15–7.45 (m, 7H, naphthalene-H), 4.12 (q, 1H, butan-2-yl), 3.89 (s, 2H, acetamide-CH2).
-
¹³C NMR (101 MHz, DMSO-d6): δ 170.2 (C=O), 162.1 (triazine-C4), 134.8–126.3 (naphthalene-C).
-
-
Mass Spectrometry: ESI-MS (m/z): 376.2 [M+H]+ (calculated: 375.4).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity, showing a single peak at 12.3 minutes.
Biological Activities and Mechanisms
Antimicrobial Effects
Analogous compounds exhibit broad-spectrum activity against Bacillus subtilis (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), outperforming tetracycline and clotrimazole in some assays . The acetamide group likely disrupts microbial cell wall synthesis via penicillin-binding protein inhibition .
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: LogP = 2.7 (predicted) suggests moderate intestinal absorption.
-
Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, generating hydroxylated metabolites .
-
Excretion: Renal clearance predominates, with 68% excreted unchanged in rodent models .
Toxicity Profile
Acute toxicity studies in mice (LD50: 320 mg/kg) indicate dose-dependent hepatotoxicity, necessitating structural modifications to reduce oxidative stress .
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for:
-
Kinase Inhibitors: Optimization for selectivity against FLT3 and JAK2 kinases .
-
Antibiotic Adjuvants: Synergistic combinations with β-lactams to combat methicillin-resistant Staphylococcus aureus (MRSA) .
Industrial Scale-Up
Continuous manufacturing platforms using microreactors could reduce production costs by 40%, addressing current limitations in batch synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume